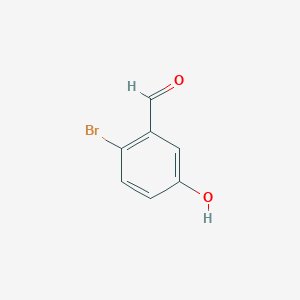

![molecular formula C6H5N3O2 B119028 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 159181-78-9](/img/structure/B119028.png)

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

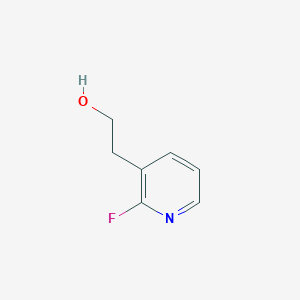

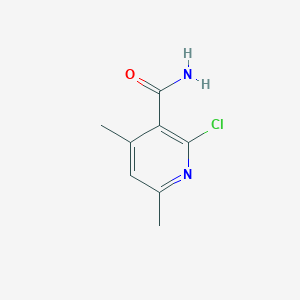

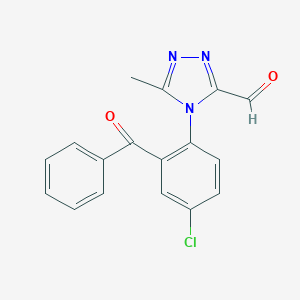

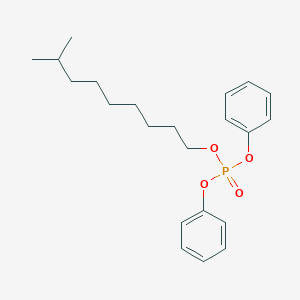

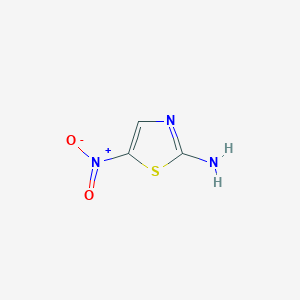

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves several steps. For instance, Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate was reacted with hydrazine followed by a reaction with nitrous acid to afford 1H-imidazo[1,2-b]pyrazole-7-carbonyl azide .Molecular Structure Analysis

The molecular formula of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is C6H5N3O2 . The InChI code is 1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) and the canonical SMILES is C1=CN2C(=N1)C=C(N2)C(=O)O .Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid are complex. For example, the previously optimized conditions for the metalation of the 1H-imidazo[1,2-b]pyrazole scaffold in the 3-position allowed the formation of the nitrile .Physical And Chemical Properties Analysis

The molecular weight of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is 151.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 70.4 Ų .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid and its derivatives are involved in various synthesis and functionalization reactions. For instance, studies have shown that 1H-pyrazole-3-carboxylic acid can be converted into corresponding ester or amide derivatives through reactions with alcohols or N-nucleophiles. This transformation is crucial for developing new compounds with potential applications in diverse fields (Akçamur et al., 1997).

Structural Analysis

Research has been conducted on the structural analysis of 1H-imidazo[1,2-b]pyrazole derivatives, revealing important details about their molecular configuration. For example, a study on ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate identified key π–π interactions and hydrogen bonds, which are essential for understanding the chemical behavior of these compounds (Shao et al., 2009).

Antioxidant and Antimicrobial Activities

Research has also explored the antioxidant and antimicrobial activities of 1H-imidazo[1,2-b]pyrazole derivatives. A study synthesized a new series of these derivatives and evaluated their antioxidant activity, finding that certain compounds displayed high activity against pathogens like Staphylococcus aureus and Candida albicans. This suggests their potential use in developing new antimicrobial agents (Bassyouni et al., 2012).

Combinatorial Synthesis

The compound is involved in combinatorial synthesis processes. For instance, a synthetic route was described for yielding imidazo[1,5-a]quinoxalines and pyrazolo[1,5-a]quinoxalines, indicating its utility in creating diverse molecular structures (Spatz et al., 2007).

Functionalization for Improved Solubility

Studies have shown that functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold can significantly improve solubility in aqueous media. This is critical for pharmaceutical applications, as it affects the bioavailability of potential drug compounds (Schwärzer et al., 2021).

Proton Conductivity

Research into imidazole and pyrazole-based materials, including 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid derivatives, has highlighted their potential as proton-conducting polymers and liquids. These materials show promise for use in electrochemical cells, such as fuel cells and batteries (Kreuer et al., 1998).

Propiedades

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMZDDNTQKFTLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434057 |

Source

|

| Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

CAS RN |

159181-78-9 |

Source

|

| Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)